Avisikta Sinha,
Mangalampalli Ravikanth
PMID: 33876633
DOI:
10.1021/acs.joc.0c02937
Abstract
A series of new stable dibenzothiophene embedded heteroporphyrins were synthesized in 6-7% yields by condensing 1 equiv of dibenzothiophene-based tripyrrane with 1 equiv of four different diols, 2,5-
(hydroxymethyl)heterocycles (furan, thiophene, selenophene, and tellurophene), under mild acid-catalyzed conditions in CH
Cl
. The formation of dibenzothiophene embedded heteroporphyrins was confirmed by high-resolution mass spectrometry and thoroughly characterized by 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, absorption, electrochemical, and density functional theory/time-dependent density functional theory (DFT/TD-DFT) studies. The NMR studies indicated that the macrocycles were nonaromatic in nature. The electronic properties of the macrocycles were significantly altered as the heterocycle of the macrocycles was varied from furan to thiophene, selenophene, and tellurophene, as reflected clearly in the spectral and electrochemical properties. The macrocycles exhibited a sharp band in the region of 420-440 nm and a relatively broad absorption band(s) in the higher wavelength region of 550-800 nm. The oxa analogue was considerably blue-shifted as compared to the other macrocycles, whereas the tellura analogue exhibited relatively broadened and red-shifted absorption bands. Upon protonation of these macrocycles, the resulting diprotonated species displayed bathochromically shifted absorption bands, which were extended to the NIR region. DFT studies revealed that the macrocycles were highly distorted and strained and exhibited half chair conformation with restricted π-conjugation and confirmed their nonaromatic nature due to the lack of planarity of the macrocycle. TD-DFT studies were in agreement with the experimental spectral and electrochemical results.
Supratim Chakraborty,
Sachin M Shet,
Matheus M Pereira,
Sanna Kotrappanavar Nataraj,
Dibyendu Mondal
PMID: 34051253
DOI:
10.1016/j.ijbiomac.2021.05.141
Abstract
Naturally occurring peroxidases are important for living organisms and have manifold utility in industries. However, lack of stability in harsh reaction conditions hinders wide applicability of such enzymes. Thus, suitable alternative is vital which can endure severe reaction conditions. As a substitute of natural peroxidase, herein, biopolymer-based polyelectrolyte complexes (PECs) coordinated with Fe
is proposed as macromolecular peroxidase mimicking systems. Three PECs were engineered via complexation of protonated chitosan and alginate with Fe
(Fe
-PEC), Fe
(Fe
-PEC), and Fe
O
(Fe
O
-PEC), respectively. Computational study showed the Fe
-PEC was highly stable with abundant electrostatic and intramolecular hydrogen bonding interactions. The versatility of the Fe-PECs as artificial peroxidase biocatalysts was probed by two types of peroxidase assays - ABTS oxidation in buffer systems (pH 4.0 and 7.0) and pyrogallol oxidation in organic solvents (acetonitrile, ethyl acetate and toluene). Overall, Fe
-PEC showed remarkably high peroxidase activity both in aqueous buffers and in organic solvents, whereas, Fe
O
-PEC showed least catalytic activity. Finally, as a proof of concept, the ability of the biocatalyst to carry out deep oxidative desulphurization was demonstrated envisaging removal of dibenzothiophene from model fossil fuel in a sustainable way.
Jia Cao,
Weijun Wang,
Zixi Zhao,
Xiaolu Liu,
Qing X Li
PMID: 33535150
DOI:
10.1016/j.biortech.2021.124699
Abstract
Utilization of glycerol, a biodiesel byproduct, has not been well explored. In the present study, glycerol and the other carbon sources were studied for cometabolism of dibenzothiophene (DBT), a model chemical commonly used in bioremediation studies, by Paraburkholderia sp. C3. This study showed a direct association between rhamnolipids (RLs) biosynthesis and DBT biodegradation induced by different carbon sources in a Paraburkholderia specie. Glycerol can induce the strain C3 produce at least four RLs. The RL precursor is mainly derived from the fatty acid synthesis (FAS II) and β-oxidation pathway. The genome contained two (fabF and fabG) and four (fadA, fadE, fadB and echA) genes involved in FAS II and β-oxidation, respectively. The genome also carried the rhlA and rhlB genes involved in rhamnosyltransferase for RL biosynthesis and two DBT dioxygenase genes (nahAc and catA). The findings suggest a viable approach of using the biodiesel byproduct glycerol to remediate contaminated environments.
E Guzzolino,
M S Milella,
F Forini,
M Borsò,
G Rutigliano,
F Gorini,
R Zucchi,
A Saba,
F Bianchi,
G Iervasi,
L Pitto
PMID: 33486188
DOI:
10.1016/j.scitotenv.2020.144703
Abstract
Thyroid hormones (THs) are major regulators of biological processes essential for correct development and energy homeostasis. Although thyroid disruptors can deeply affect human health, the impact of exogenous chemicals and in particular mixture of chemicals on different aspects of thyroid development and metabolism is not yet fully understood. In this study we have used the highly versatile zebrafish model to assess the thyroid axis disrupting effects of cadmium (Cd) and dibenzothiophene (DBT), two environmental endocrine disruptors found to be significantly correlated in epidemiological co-exposure studies. Zebrafish embryos (5hpf) were exposed to low concentrations of Cd (from 0.05 to 2 μM) and DBT (from 0.05 to 1 μM) and to mixtures of them. A multilevel assessment of the pollutant effects has been obtained by combining in vivo morphological analyses allowed by the use of transgenic fluorescent lines with liquid chromatography mass spectrometry determination of TH levels and quantification of the expression levels of key genes involved in the Hypothalamic-Pituitary-Thyroid Axis (HPTA) and TH metabolism. Our results underscore for the first time an important synergistic toxic effect of these pollutants on embryonic development and thyroid morphology highlighting differences in the mechanisms through which they can adversely impact on multiple physiological processes of the HPTA and TH disposal influencing also heart geometry and function.
Ziqing Zhu,
Yinying Dai,
Rui Zhang,
Jiaqi Shi,
Xuesheng Zhang,
Bingxiang Liu,
Mingbao Feng
PMID: 33647806
DOI:
10.1016/j.envpol.2021.116751
Abstract
Polychlorinated dibenzothiophenes (PCDTs) are a class of compounds structurally similar to dioxins that possess various toxicological impacts on living organisms. Unfortunately, information on the levels of PCDTs in freshwater lakes in China is still scarce. In this work, the occurrence of 14 congeners of PCDTs in different matrices (i.e., sediment, suspended particulate matter (SPM), and water) of Chaohu Lake was investigated. It was determined that the concentrations of 14 PCDTs (Σ
PCDTs) in the sediment, SPM, and surface water were 0.40-3.55 ng g
(dry weight, d.w.), 0.38-2.95 ng·g
d.w., and 0.34-2.61 ng L
, respectively. The dominant congener found in sediments was 1,2,3,4,7-penta-CDT (19.54%), and 1,3,9-tri-CDT was the predominant congener in SPM (19.13%) and water (20.08%). Medium- and high-chlorinated PCDTs were detected as the major compounds in sediments and SPM. The low-chlorinated PCDTs (e.g., mono-CDTs) have higher relative percentages in the water than those detected in the sediment samples. The annual Σ
PCDT input of the eight main tributaries to Chaohu Lake was 19.90 kg. A strong linear correlation between the Σ
PCDT levels and the organic carbon (OC) content demonstrated that OC had an important influence on the PCDT redistribution in Chaohu Lake. In addition, the organic carbon normalized partitioning coefficient (logK
) of PCDTs in the SPM-water system in Chaohu Lake was 1.95-2.49 mL g
, and correlations between logK
and other typical environment-related properties of PCDTs were established. This study provided useful data on the evaluation of ecological risks of PCDTs in Chaohu Lake.
Ankita Isor,
Austin T O'Dea,
John T Petroff 2nd,
Kristin N Skubic,
Scott F Grady,
Christopher K Arnatt,
Ryan D McCulla
PMID: 33197850
DOI:
10.1016/j.bioorg.2020.104442
Abstract
Photodeoxygenation of Dibenzothiophene-S-oxide (DBTO) in UV-A light produces atomic oxygen [O(
P)] and the corresponding sulfide, dibenzothiophene (DBT). Recently, DBTO has been derivatized to study the effect of UV-A light-driven photodeoxygenation in lipids, proteins, and nucleic acids. In this study, two DBTO derivatives with triphenylphosphonium groups were synthesized to promote mitochondrial accumulation. The sulfone analogs of these derivatives were also synthesized and used as fluorescent mitochondrial dyes to assess localization in mitochondria of HeLa cells. These derivatives were then used to study the effect of photodeoxygenation on MDA-MB-231 breast cancer cell line using cell viability assays, cell cycle phase determination tests, and RNA-Seq analysis. The DBTO derivatives were found to significantly decrease cell viability only after UV-A irradiation as a result of generating corresponding sulfides that were found to significantly affect gene expression and cell cycle.
T Sar,
Y Chen,
Y Bai,
B Liu,
P Agarwal,
B C Stark,
M Y Akbas
PMID: 33305461
DOI:
10.1111/lam.13440
Abstract
Enhancement of the desulfurization activities of Paenibacillus strains 32O-W and 32O-Y were investigated using dibenzothiophene (DBT) and DBT sulfone (DBTS) as sources of sulphur in growth experiments. Strains 32O-W, 32O-Y and their co-culture (32O-W plus 32O-Y), and Vitreoscilla hemoglobin (VHb) expressing recombinant strain 32O-Yvgb and its co-culture with strain 32O-W were grown at varying concentrations (0·1-2 mmol l
) of DBT or DBTS for 96 h, and desulfurization measured by production of 2-hydroxybiphenyl (2-HBP) and disappearance of DBT or DBTS. Of the four cultures grown with DBT as sulphur source, the best growth occurred for the 32O-Yvgb plus 32O-W co-culture at 0·1 and 0·5 mmol l
DBT. Although the presence of vgb provided no consistent advantage regarding growth on DBTS, strain 32O-W, as predicted by previous work, was shown to contain a partial 4S desulfurization pathway allowing it to metabolize this 4S pathway intermediate.
Xinsheng Li,
Shuo Ai,
Yongchun Huang,
Chengdu Huang,
Wanguo Yu,
Zhijuan Mao
PMID: 32892283
DOI:
10.1007/s11356-020-10715-1
Abstract
Dibenzothiophene (DBT) in fuel oils causes the release of toxic sulfur oxide gases, and it is necessary to remove DBT in fuels. Herein, metallic copper was loaded on SBA-15 mesoporous silica through simple reduction reactions for the preparation of DBT adsorbents. On an adsorbent with a copper loading of 0.3 wt%, adsorption equilibrium was achieved within 5 min, and a DBT removal rate of 90.4% was achieved. The adsorption isotherm agreed with a linear Freundlich model and adsorption capacity was 12.1 mg sulfur/g. Nano-sized copper particles were observed by TEM, indicating the size effect of copper particles in DBT adsorption. A broad band, corresponding to copper-sulfur coordination bonds, was observed at 300-600 cm
in the Raman spectrum of DBT-doped adsorbent. Meanwhile, the band at 1233 cm
corresponding to C = C (-S) bonds in DBT was shifted to 1229 cm
in DBT adsorbed. XPS and Cu LMM XPS spectra proved that Cu(0) was oxidized by DBT sulfur during adsorption. Furthermore, Auger spectra verified that the adsorption of DBT on Cu(0) involved the formation of Cu(I) and Cu(II) species through coordination bonds. The adsorption capacity could be completely recovered via elution. This work sheds light on the removal of DBT in fuel oils with cost-effective efficient adsorbents.
A M M Mawad,
M Hassanein,
E S Aldaby,
N Yousef
PMID: 32813930
DOI:
10.1111/jam.14829
Abstract
The major aims of this study are to determine the capability of sulphur oxidizing bacterium (SOB-1) to desulphurize dibenzothiophene (DBT) and crude oil, detection of the reaction kinetics and identify the proposed pathway of DBT desulphurization.
The isolate was genetically identified based on 16S rRNA gene sequencing as Klebsiella oxytoca and deposited in the Genebank database under the accession number: MT355440. The HPLC analysis of the remaining DBT concentration revealed that, SOB-1 could desulphurize 90% of DBT (0·25 mmol l
) within 96 h. The maximum production of sulphate ions from the desulphurization of DBT (0·36 mmol l
) and crude oil (0·4 mmol l
) could be quantitatively detected after 48 h of incubation at 30°C. The high values of correlation coefficient (R
) obtained at all studied concentrations; suggested that biodesulfurization kinetics of DBT follows the first-order reaction model. The kinetics studies showed that, DBT may have an inhibitory effect on SOB-1 when the initial concentration exceeded 0·75 mmol l
. The GC-MS analysis exhibited four main metabolites rather than DBT. The most important ones are 2-hydroxybiphenyl (2-HBP) and methoxybiphenyl n(2-MBP).
Klebsiella oxytoca SOB-1 catalyzes the desulphurization of DBT through 4S pathway and forms four main metabolic products. The release of sulphate ion and formation of 2-HBP indicating the elimination of sulphur group without altering the carbon skeleton of DBT. The bacterial strain could also catalyzes desulphurization of crude oil. The desulphurization kinetics follows the first-order reaction model.
Klebsiella oxytoca SOB-1 could be used as a promising industrial and environmental biodesulfurizing agent as it is not affecting carbon skeleton of thiophenic compounds and forming less toxic metabolic product (2-MBP).
Nisreen M Shumayrikh,
Jeffrey J Warren,
Andrew J Bennet,
Dipankar Sen
PMID: 33476369
DOI:
10.1093/nar/gkab007
Abstract
Hemin [Fe(III)-protoporphyrin IX] is known to bind tightly to single-stranded DNA and RNA molecules that fold into G-quadruplexes (GQ). Such complexes are strongly activated for oxidative catalysis. These heme•DNAzymes and ribozymes have found broad utility in bioanalytical and medicinal chemistry and have also been shown to occur within living cells. However, how a GQ is able to activate hemin is poorly understood. Herein, we report fast kinetic measurements (using stopped-flow UV-vis spectrophotometry) to identify the H2O2-generated activated heme species within a heme•DNAzyme that is active for the oxidation of a thioether substrate, dibenzothiophene (DBT). Singular value decomposition and global fitting analysis was used to analyze the kinetic data, with the results being consistent with the heme•DNAzyme's DBT oxidation being catalyzed by the initial Fe(III)heme-H2O2 complex. Such a complex has been predicted computationally to be a powerful oxidant for thioether substrates. In the heme•DNAzyme, the DNA GQ enhances both the kinetics of formation of the active intermediate as well as the oxidation step of DBT by the active intermediate. We show, using both stopped flow spectrophotometry and EPR measurements, that a classic Compound I is not observable during the catalytic cycle for thioether sulfoxidation.